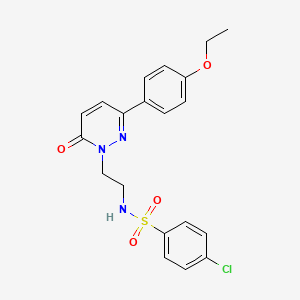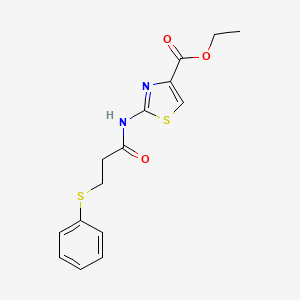![molecular formula C15H12N2O2S3 B2788830 Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 383146-97-2](/img/structure/B2788830.png)
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is an organic compound belonging to the class of thienopyrimidines. This class is known for its potential applications in medicinal chemistry due to its unique structural features that allow interactions with various biological targets. The compound features a combination of thieno[2,3-d]pyrimidine and benzenecarboxylate moieties, linked through sulfanyl groups, which contribute to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate can be achieved through several synthetic routes:
Step 1:
Step 2: The sulfanyl substitution on the benzenecarboxylate can be achieved by reacting a suitable benzenecarboxylate derivative with a sulfide source like sodium sulfide.
Step 3: Finally, the two intermediates are coupled under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial production methods: might involve optimizing these laboratory conditions to improve yield and scalability, such as utilizing continuous flow reactors and efficient purification techniques.
化学反応の分析
Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thieno[2,3-d]pyrimidine ring or the benzenecarboxylate moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on this compound, modifying its functional groups. Reagents like alkyl halides or acid chlorides are commonly used under mild conditions to achieve these transformations.
The major products formed from these reactions depend on the reaction conditions and reagents used, providing a wide array of derivatives for further study.
科学的研究の応用
This compound has garnered interest in several fields due to its structural features:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers explore its potential as a bioactive molecule, particularly as a scaffold for designing enzyme inhibitors or receptor ligands.
Medicine: Preliminary studies suggest its use in developing new pharmaceuticals, targeting conditions like inflammation, cancer, or infectious diseases.
作用機序
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes or receptors, due to its thienopyrimidine core. This interaction may lead to inhibition or activation of biological pathways, affecting cellular processes. The molecular targets and pathways involved vary depending on the specific application and compound derivatives being studied.
類似化合物との比較
When compared to similar thienopyrimidine derivatives, Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate stands out due to its dual sulfanyl linkage, which may enhance its binding affinity and selectivity for certain biological targets. Other similar compounds include:
Thieno[2,3-d]pyrimidine-4-yl sulfanyl derivatives without the benzenecarboxylate group.
Benzenecarboxylate derivatives with different heterocyclic cores.
These comparisons highlight the compound's uniqueness
Hope that covers all the bases!
特性
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-10-7-8-21-12(10)16-15(17-13)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHPEDSNLFQQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2C=CS3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2788747.png)

![ethyl 2-(2-phenyl-2-(1H-pyrrol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2788751.png)
![7-(2-Pyrrol-1-ylbenzoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2788752.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1-(propan-2-yl)-1H-pyrazole](/img/structure/B2788753.png)

![N4-(4-chloro-2-methylphenyl)-N6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788757.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2788759.png)


![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)

